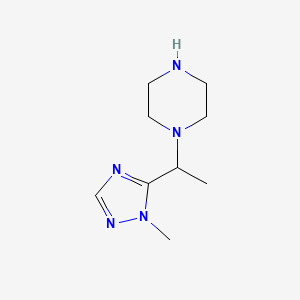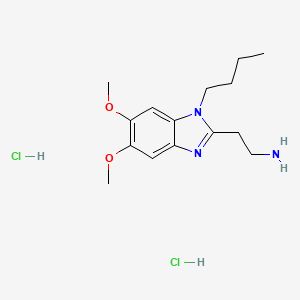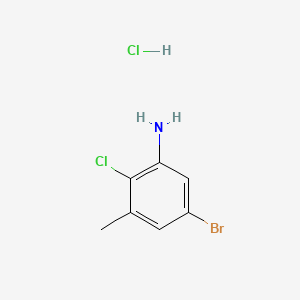
4-Ethyl-4-nitrohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-4-nitrohexanoic acid is an organic compound characterized by the presence of both an ethyl group and a nitro group attached to a hexanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-4-nitrohexanoic acid typically involves the nitration of 4-ethylhexanoic acid. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 4-Ethyl-4-nitrohexanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium nitrite, hydrochloric acid.
Major Products Formed:
Reduction: 4-Ethyl-4-aminohexanoic acid.
Oxidation: 4-Carboxy-4-nitrohexanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Ethyl-4-nitrohexanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-ethyl-4-nitrohexanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
4-Nitrohexanoic acid: Lacks the ethyl group, resulting in different chemical and biological properties.
4-Ethylhexanoic acid:
4-Nitrobenzoic acid: Contains a benzene ring instead of a hexanoic acid backbone, leading to distinct chemical behavior.
Uniqueness: 4-Ethyl-4-nitrohexanoic acid is unique due to the presence of both the ethyl and nitro groups, which confer specific reactivity and potential applications not observed in its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
属性
分子式 |
C8H15NO4 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
4-ethyl-4-nitrohexanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-3-8(4-2,9(12)13)6-5-7(10)11/h3-6H2,1-2H3,(H,10,11) |
InChI 键 |
UOZCIFXMYHWEMR-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CCC(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13479626.png)



![2-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13479640.png)

![(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13479650.png)
![N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B13479652.png)



![Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide](/img/structure/B13479690.png)
